Docosamethyldecasiloxane

Description

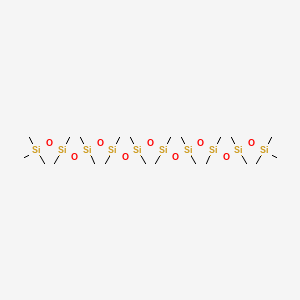

Structure

2D Structure

Properties

IUPAC Name |

[dimethyl(trimethylsilyloxy)silyl]oxy-[[[[[[dimethyl(trimethylsilyloxy)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H66O9Si10/c1-32(2,3)23-34(7,8)25-36(11,12)27-38(15,16)29-40(19,20)31-41(21,22)30-39(17,18)28-37(13,14)26-35(9,10)24-33(4,5)6/h1-22H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWOVCDPFYDQAMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H66O9Si10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0060307 | |

| Record name | Decasiloxane, docosamethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

755.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

556-70-7 | |

| Record name | Docosamethyldecasiloxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=556-70-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Decasiloxane, docosamethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000556707 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Decasiloxane, docosamethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Environmental Occurrence and Distribution Research of Docosamethyldecasiloxane

Detection and Quantification in Environmental Matrices

Scientific investigations have confirmed the presence of Docosamethyldecasiloxane in several key environmental matrices, highlighting its widespread distribution.

Wastewater Treatment Plant Effluents and Sludge Monitoring

Wastewater treatment plants (WWTPs) are significant reservoirs for siloxanes, including this compound. In a nationwide survey of 40 WWTPs in Korea, this compound (L10) was identified as one of the major siloxane compounds in sludge. nih.gov The total concentrations of 20 different siloxanes in the sludge ranged from 0.05 to 142 micrograms per gram dry weight, with a mean of 45.7 micrograms per gram. nih.gov Notably, the concentrations in sludge from domestic WWTPs were significantly higher than those from industrial WWTPs, suggesting a strong link to household product consumption. nih.gov Along with decamethylcyclopentasiloxane (B1670010) (D5) and dodecamethylcyclohexasiloxane (B120686) (D6), this compound accounted for an average of 62% of the total siloxane concentrations found in the sludge. nih.gov

Table 1: Concentration of Total Siloxanes in WWTP Sludge in Korea

| Statistic | Concentration (μg/g dry weight) |

|---|---|

| Range | 0.05 - 142 |

| Mean | 45.7 |

Data from a study of 40 representative wastewater treatment plants in Korea. nih.gov

Aquatic Sediment Profiling (e.g., Marine Surface Sediments)

The presence of this compound extends to aquatic sediments, indicating its persistence and accumulation in these environments. A study of marine surface sediment in Masan Bay, Korea, in 2018, detected fifteen different methylsiloxane compounds. mdpi.com The concentrations of total linear methylsiloxanes (ΣLMSs), which include this compound, ranged from 5.00 to 3570 nanograms per gram dry weight (ng/g-dw), with a median of 359 ng/g-dw. mdpi.com While D5 was the most dominant compound, linear siloxanes like L11 and L12 were also found in significant proportions. mdpi.com The study categorized different sampling points based on potential pollution sources, including industrial wastewater and ship movements. researchgate.net

Table 2: Methylsiloxane Concentrations in Marine Surface Sediment of Masan Bay, Korea (2018)

| Methylsiloxane Type | Concentration Range (ng/g-dw) | Median Concentration (ng/g-dw) |

|---|---|---|

| ΣCMSs (Cyclic) | 76.6 - 2320 | 264 |

| ΣLMSs (Linear) | 5.00 - 3570 | 359 |

| ΣTMSs (Total) | 81.6 - 5890 | 607 |

Data from a study analyzing fifteen methylsiloxane compounds in marine surface sediment. mdpi.com

Atmospheric Particulate Matter Analysis

This compound has also been identified in atmospheric particulate matter. A study utilizing a novel untargeted strategy confirmed the presence of various organosiloxanes, including this compound (L10), in fine particulate matter (PM2.5). researchgate.net The study noted seasonal variations, with high-silicon-number methylsiloxanes showing higher abundance in the non-heating season. researchgate.net This suggests that the sources and distribution of these compounds in the atmosphere can fluctuate depending on environmental conditions and human activities. researchgate.net

Occurrence in Terrestrial Systems (e.g., Soil)

Research has also documented the presence of this compound in terrestrial environments. A study on oil-contaminated soil from the Shengli Oilfield in China detected high total concentrations of both cyclic and linear methylsiloxanes (L3 through L16), which includes this compound, in oil sludge samples. acs.org The mean concentrations of cyclic volatile methylsiloxanes (cVMS) in the oilfield soil were significantly higher than in reference soil samples, indicating contamination from industrial activities. acs.org

Anthropogenic Sources and Pathways of Environmental Introduction

The widespread detection of this compound in the environment points to significant anthropogenic, or human-related, sources.

Contribution from Consumer Products (e.g., Personal Care Products)

A primary source of this compound entering the environment is through its use in a variety of consumer products, particularly personal care products. nih.gov The higher concentrations of siloxanes, including this compound, in sludge from domestic WWTPs compared to industrial ones strongly indicates that household products like shampoos and conditioners are major contributors. nih.gov These products are washed down the drain during use, entering the wastewater stream and subsequently accumulating in WWTP sludge and effluents. unist.ac.kr

Industrial Emission Inventories and Source Apportionment Studies

Industrial emission inventories and source apportionment studies have identified wastewater treatment plants (WWTPs) as a significant pathway for the release of siloxanes, including this compound (L10), into the environment. The presence and concentration of these compounds in sewage sludge are key indicators of their industrial and domestic usage and subsequent environmental emission.

A nationwide survey in Korea provided a comprehensive look at siloxane concentrations in sludge from 40 WWTPs, categorized as domestic (D-WWTPs), industrial (I-WWTPs), and mixed (M-WWTPs). kau.edu.sa The study found that total concentrations of 20 monitored siloxanes ranged from 0.05 to 142 µg/g dry weight. kau.edu.sa Notably, this compound (L10), along with Decamethylcyclopentasiloxane (D5) and Dodecamethylcyclohexasiloxane (D6), were the major compounds found, collectively accounting for an average of 62% of the total siloxane concentrations. kau.edu.sa

The concentrations of total linear siloxanes (Σlinear) showed distinct patterns depending on the type of wastewater treated. Sludge from I-WWTPs associated with the textile industry exhibited higher Σlinear concentrations than other industrial samples. kau.edu.sa The mean concentrations of linear siloxanes in sludge from domestic and mixed-use WWTPs were 32 ± 15 µg/g dw and 36 ± 36 µg/g dw, respectively, suggesting significant input from household products. kau.edu.sa In contrast, the average concentration in industrial sludge was lower, at 2.3 ± 4.8 µg/g dw, although certain industrial sources showed higher levels. kau.edu.sa This indicates that both industrial and domestic activities are important sources of linear siloxanes. kau.edu.sa Multiple linear regression analysis further suggested that the concentrations of linear siloxanes in sludge were positively correlated with the population served by a WWTP. kau.edu.saacs.org

The following table summarizes the concentrations of total linear siloxanes found in sludge from different types of wastewater treatment plants in Korea.

Table 1: Concentrations of Total Linear Siloxanes (ΣLMSs) in Sludge from Korean Wastewater Treatment Plants

| WWTP Type | Mean Concentration (µg/g dw) | Standard Deviation (µg/g dw) |

|---|---|---|

| Domestic (D-WWTPs) | 32 | 15 |

| Industrial (I-WWTPs) | 2.3 | 4.8 |

Data sourced from a nationwide survey of 40 WWTPs in Korea. kau.edu.sa

Spatial and Temporal Distribution Patterns

Research on the spatial distribution of this compound (L10) has focused on aquatic sediments, which act as a sink for contaminants discharged from wastewater. A study of marine surface sediment in Masan Bay, Korea, revealed the spatial distribution of various methylsiloxane compounds. mdpi.comresearchgate.net The total concentrations of linear methylsiloxanes (ΣLMSs) in the sediment ranged from 5.00 to 3570 ng/g-dw, with a median of 359 ng/g-dw. mdpi.com

The highest total methylsiloxane concentrations were found at station MS1 (5890 ng/g-dw), located near an industrial complex, indicating that industrial wastewater is a primary point source in this area. mdpi.com The concentration of total methylsiloxanes tended to decrease as the distance from this industrial point source increased. mdpi.com

The concentration of this compound (L10) varied significantly across the ten sampling points in Masan Bay, reflecting the influence of different local sources. The detection frequency for L10 was 50%. mdpi.com The concentrations ranged from below the method detection limit to a high of 808 ng/g-dw at station MS2, an area influenced by significant shipping activities. mdpi.comresearchgate.net This suggests that maritime activities may also be a contributing source of this compound.

The following interactive data table details the concentration of this compound (L10) at different sampling stations in the marine surface sediment of Masan Bay, Korea, in 2018.

Table 2: Concentration of this compound (L10) in Marine Surface Sediments of Masan Bay (2018)

| Sampling Station | Concentration (ng/g-dw) |

|---|

Table 3: List of Mentioned Compounds

| Compound Name | Abbreviation / Formula |

|---|---|

| Decamethylcyclopentasiloxane | D5 |

| This compound | L10 |

Environmental Fate and Degradation Mechanisms Research of Docosamethyldecasiloxane

Abiotic Transformation Processes

Abiotic degradation of siloxanes involves chemical and physical processes that transform the compound without the intervention of living organisms. These include hydrolysis, oxidation, reduction, and photodegradation. For linear siloxanes like Docosamethyldecasiloxane, these processes are critical to their environmental lifecycle. ecfr.gov

The general pathway for siloxane hydrolysis begins with the cleavage of a siloxane bond to form silanols (Si-OH). wikipedia.org This reaction can proceed, leading to the fragmentation of the long polymer chain into smaller, more water-soluble oligomers and, ultimately, to monomeric dimethylsilanediol (B41321). researchgate.net These silanols are considered the primary hydrolysis products. wikipedia.org

Research on other biodegradable polymers shows that hydrolytic degradation can follow different kinetic models, including zero-order kinetics where degradation occurs at a constant rate, often through surface erosion. mdpi.com For some polymers, the process is autocatalytic, where the acidic degradation products accelerate further hydrolysis. nih.gov The specific kinetics for this compound would depend on factors like its molecular weight and the environmental conditions. nih.gov

Table 1: Representative Hydrolytic Degradation Rates for Polydimethylsiloxane (B3030410) (PDMS) at 24°C

(Data extrapolated from studies on analogous siloxane compounds as a proxy for this compound)

| Condition | pH | Degradation Rate Constant (mg Si L⁻¹ day⁻¹) | Reference |

| Alkaline | 12 (NaOH solution) | 0.28 | wikipedia.org |

| Acidic | 2 (HCl solution) | 0.07 | wikipedia.org |

| Neutral | 6 (Demineralised water) | 0.002 | wikipedia.org |

Oxidation is a significant degradation pathway for many organic compounds. For organosilicon compounds like siloxanes, complete oxidation yields silicon dioxide (SiO₂), carbon dioxide, and water. wikipedia.org This process can be initiated by thermal energy or the presence of reactive oxygen species. wikipedia.orgresearchgate.net

The thermo-oxidative degradation of polysiloxanes is a complex process that involves the scission of both Si-C and Si-O bonds. gelest.com At elevated temperatures, the oxidation of the methyl groups attached to the silicon backbone can occur, leading to cross-linking and the eventual formation of a silica-like residue. gelest.comresearchgate.net In the environment, such high-temperature oxidation is less common, but oxidative processes catalyzed by metal ions or initiated by other reactive species can play a role. researchgate.net The inherent resistance of the siloxane bond to oxidation means that this process is generally slow under typical environmental conditions. pjoes.com

Reductive transformation involves the gain of electrons, often occurring in anaerobic environments like sediments and some soils. While reductive dechlorination is a well-documented pathway for chlorinated solvents, information on the reductive transformation of siloxanes is limited. nih.gov The Si-O and Si-C bonds are generally not susceptible to the same reductive cleavage mechanisms as halogenated compounds. Therefore, reductive transformation is not considered a primary degradation pathway for this compound under most environmental conditions. researchgate.net

Photodegradation is initiated by the absorption of light, typically in the UV spectrum, which can lead to the cleavage of chemical bonds. numberanalytics.com While siloxanes are known for their resistance to UV radiation, photodegradation can still occur, especially in the presence of photosensitizing substances. pjoes.comnumberanalytics.com

Studies on related silicone polymers have shown that UV irradiation can lead to radical formation, initiating chain scission and cross-linking reactions. nih.gov The rate and extent of photodegradation are influenced by several factors, including the intensity and wavelength of light, the presence of dissolved organic matter, and the properties of the environmental matrix (e.g., water, soil surface). canada.camedcraveonline.comub.edu In aquatic systems, indirect photolysis, mediated by reactive species like hydroxyl radicals (•OH) generated from sensitizers, may be a more relevant pathway than direct photolysis. numberanalytics.com However, specific studies detailing the photodegradation kinetics and products for this compound are lacking.

Biotic Degradation Processes

Biotic degradation involves the transformation of chemical substances by microorganisms. It is a critical process in the ultimate fate of many organic compounds in the environment.

Aerobic biodegradation occurs in the presence of oxygen, where microorganisms utilize organic compounds as a source of carbon and energy. medcraveonline.com The biodegradation of siloxanes is generally considered to be very slow. nih.gov

While specific studies on the aerobic biodegradation of this compound are not found in the reviewed literature, research on other siloxanes provides some insight. For instance, studies on Octamethylcyclotetrasiloxane (B44751) (D4) have shown that aerobic biodegradation is extremely slow, with complete degradation of trace concentrations taking several months. researchgate.net The primary degradation product identified in such studies is often dimethylsilanediol (DMSD), resulting from the hydrolytic cleavage of siloxane bonds, which can then be further utilized by microorganisms. researchgate.net The rate of aerobic biodegradation can be influenced by factors such as the concentration of the substance, the presence of other organic matter, and the specific microbial communities present. acs.orgpsu.edu Given the structural similarity, it is plausible that this compound would also exhibit very slow aerobic biodegradation.

Table 2: General Observations on Aerobic Biodegradation of Siloxanes

| Compound Type | Observation | Key Metabolite | Reference |

| Cyclic Siloxane (D4) | Extremely slow degradation over 3-4 months for trace concentrations. | Dimethylsilanediol (DMSD) | researchgate.net |

| General Polydimethylsiloxane | Resistant to microbially mediated biodegradation. Hydrolysis to silanols is a prerequisite step. | Silanols | nih.govwikipedia.org |

Anaerobic Biodegradation Investigations

Research into the anaerobic biodegradation of polysiloxanes indicates that higher molecular weight polymers, such as this compound, are generally resistant to microbial degradation in the absence of oxygen. Studies have shown that biodegradation of polydimethylsiloxane (PDMS) on sludge solids during conventional anaerobic treatment has not been observed. acs.org The primary degradation mechanism for linear PDMS in anaerobic environments like soil is considered to be a slow abiotic hydrolysis process rather than direct microbial action. acs.orgecetoc.org

In contrast, studies on lower-molecular-weight siloxanes, such as octamethylcyclotetrasiloxane (D4), have demonstrated that some anaerobic biodegradation is possible, leading to the formation of dimethylsilanediol (DMSD). nih.gov This suggests that while the long polymer chain of this compound is recalcitrant, the fundamental siloxane bond can be cleaved under certain conditions. One patent has described a method for the anaerobic degradation of organosilicon compounds using specific microorganisms of the genus Paracoccus when provided with a suitable electron acceptor like nitrate. researchgate.net Furthermore, some research indicates that introducing microaerobic conditions into anaerobic sludge can promote changes in the native bacterial community, favoring the biological degradation of PDMS. oup.com However, specific investigations into the anaerobic biodegradation rate of this compound are not prevalent in the reviewed literature.

Microbial Community Interactions in this compound Degradation

Specific research identifying microbial communities that interact directly with this compound for its degradation is limited. However, the broader study of siloxane degradation provides insights into potential microbial players. For instance, studies on PDMS degradation under microaerobic conditions have identified phylotypes related to Thauera sp. and Rhodococcus sp. as the most abundant bacterial groups in treatments showing enhanced degradation. oup.comvliz.be The degradation of xenobiotic compounds often relies on the synergistic actions of a microbial consortium, where different species carry out different steps of the degradation pathway. lookchem.com

The process of degrading complex polymers typically involves initial abiotic or biotic breakdown into smaller, more bioavailable molecules that can then be utilized by a wider range of microorganisms. unist.ac.krresearchgate.net For PDMS, this often involves an initial abiotic hydrolysis step. ecetoc.org The resulting monomers, primarily dimethylsilanediol, are then more susceptible to microbial attack. While specific microbial interactions with this compound remain an area for further research, it is hypothesized that any significant biodegradation would follow this pattern, involving a community of organisms capable of first cleaving the polymer and then metabolizing the resulting silanols.

Environmental Compartmentalization and Transport Dynamics

The environmental distribution of this compound is governed by its distinct physicochemical properties, which favor partitioning into solid and organic phases rather than significant transport through air or water.

Volatilization and Atmospheric Transport

This compound is a large, linear siloxane polymer with an estimated vapor pressure of 6.48 x 10⁻⁹ mmHg at 25°C. epa.gov This extremely low vapor pressure indicates that it is essentially a non-volatile compound under typical environmental conditions. Therefore, volatilization from soil or water surfaces is not considered a significant environmental transport pathway.

In contrast, smaller, more volatile methylsiloxanes (VMS), particularly cyclic siloxanes like D4 and D5, are known to be emitted primarily to the air. acs.org Their fate in the atmosphere is dominated by gas-phase reactions with hydroxyl (OH) radicals, with atmospheric lifetimes on the order of days. nih.govacs.org Studies have measured the OH reaction rate constants for a series of linear siloxanes, finding that the rate increases with the size of the molecule from hexamethyldisiloxane (B120664) (L2) to dodecamethylpentasiloxane (B120680) (L5). europa.euecetoc.org While this trend suggests that this compound would be reactive if present in the atmosphere, its negligible volatility prevents it from entering that compartment in any significant amount.

Sediment-Water Partitioning Behavior

Due to its high molecular weight and hydrophobicity, this compound strongly partitions from the water column to sediment. ecetoc.org This behavior is characteristic of linear PDMS, which are known to be highly insoluble in water and possess a strong affinity for particulate matter. researchgate.net When PDMS-containing products are disposed of "down-the-drain," the vast majority of the PDMS is removed from the aqueous phase by sorption to sludge solids during wastewater treatment. acs.org Any small amounts that reach surface waters will subsequently partition to suspended or bottom sediments.

A study of marine surface sediment in Masan Bay, Korea, detected this compound (L10) at various sampling sites, confirming its presence in the sediment compartment. acs.orgchemsafetypro.com The concentrations varied depending on the proximity to industrial and municipal sources. The partitioning behavior is quantified by the solid-water partition coefficient (Kd), which is the ratio of the chemical's concentration in the solid phase (sediment) to its concentration in the water phase at equilibrium. researchgate.net While a specific Kd value for this compound was not found in the literature, its high estimated LogP (a measure of lipophilicity) of 8.42 suggests a very high Kd value, indicating a strong preference for the sediment over the water column. epa.gov

Table 1: Concentration of this compound (L10) in Marine Surface Sediments of Masan Bay, Korea (2018)

| Sampling Site | L10 Concentration (ng/g-dw) |

| MS1 | 808 |

| MS2 | 41.7 |

| MS3 | 196 |

| MS4 | 276 |

| MS5 | |

| MS6 | |

| MS7 | |

| MS8 | |

| MS9 | |

| MS10 | |

| Data sourced from a 2018 study of Masan Bay, Korea. acs.org |

Soil Adsorption and Desorption Characteristics

The primary route for this compound to enter the terrestrial environment is through the agricultural application of sewage sludge as a soil amendment. acs.orgresearchgate.net Once in the soil, this compound is expected to be immobile. ecetoc.org Its high lipophilicity and low water solubility cause it to adsorb strongly to soil particles, particularly the organic carbon fraction. acs.org

The mobility of a chemical in soil is often described by the soil organic carbon-water (B12546825) partition coefficient (Koc). A high Koc value signifies low mobility. While a measured Koc value for this compound was not available in the reviewed literature, chemicals with high LogP values, such as L10, are known to have very high Koc values, placing them in the "immobile" or "slightly mobile" categories. acs.org This strong adsorption means that this compound is not expected to leach into groundwater or be readily available for plant uptake. Instead, it will remain in the upper soil layers where it can undergo slow degradation. ecetoc.orgresearchgate.net

Identification and Characterization of Environmental Degradation Products

The principal degradation pathway for linear polydimethylsiloxanes like this compound in the environment is abiotic hydrolysis. ecetoc.org This process is particularly relevant in soil, where clay minerals can catalyze the cleavage of the siloxane (Si-O-Si) bonds in the polymer backbone. researchgate.net

This hydrolysis is not a rapid process but leads to the gradual breakdown of the long polymer chain. The primary and most well-documented degradation product of PDMS hydrolysis is dimethylsilanediol (DMSD, (CH₃)₂Si(OH)₂). ecetoc.orgresearchgate.net This monomer is water-soluble and significantly more mobile and bioavailable than the parent polymer. Once formed, DMSD can undergo further degradation through two main routes: it can be biodegraded by soil microorganisms, ultimately breaking down to carbon dioxide, water, and inorganic silicate, or it can volatilize into the atmosphere where it is oxidized. ecetoc.org In addition to DMSD, the hydrolysis of PDMS can also generate other small linear and cyclic siloxane oligomers. epa.gov

Toxicological and Ecotoxicological Research on Docosamethyldecasiloxane

Ecotoxicity Assessments in Environmental Receptor Organisms

Aquatic Ecotoxicity Studies (e.g., Daphnia magna, Chironomus riparius)

A review of scientific databases reveals a lack of specific studies investigating the aquatic ecotoxicity of Docosamethyldecasiloxane on organisms such as the water flea (Daphnia magna) or the midge larvae (Chironomus riparius). These organisms are standard models in regulatory ecotoxicology for assessing the impact of chemical substances on freshwater invertebrates. Consequently, key metrics such as the median effective concentration (EC50) for immobilization (Daphnia magna) or the effects on emergence and development (Chironomus riparius) have not been established for this compound. Research on other siloxanes suggests that properties like low water solubility can make such testing technically challenging.

Terrestrial Ecotoxicity Studies

Similarly, there is a significant data gap regarding the effects of this compound on terrestrial ecosystems. No studies were identified that assessed the toxicity of this compound to soil-dwelling organisms (e.g., earthworms, springtails) or terrestrial plants. Therefore, endpoints such as survival, reproduction, and growth inhibition in soil environments have not been characterized for this compound.

Bioaccumulation and Biomagnification Potentials

The potential for a substance to accumulate in living organisms and magnify through the food web is a critical aspect of its environmental risk profile. While direct experimental data for this compound is limited, some research on other linear siloxanes provides insights into the behavior of this chemical class.

Experimental Determination of Biomagnification Factors (BMF)

Direct experimental determination of the Biomagnification Factor (BMF) for this compound is not documented. However, studies on shorter-chain linear siloxanes have been conducted. For instance, research on rainbow trout investigated the bioaccumulation behavior of octamethyltrisiloxane (B120667) (L3), decamethyltetrasiloxane (B1670013) (L4), and dodecamethylpentasiloxane (B120680) (L5). The lipid-normalized BMFs for these compounds were determined to be 0.24, 0.24, and 0.62, respectively, indicating a lack of biomagnification. nih.govresearchgate.net Another study reported that for linear siloxanes with 6 to 12 silicon atoms, the apparent biomagnification factor in guppies (Poecilia reticulata) was low; for linear octosiloxane, it was 0.16, and for all others, it was less than 0.1. gesamp.org A field study in an industrialized bay in Korea suggested that sea cucumbers had a high bioaccumulation potential for linear siloxanes from L8 to L12. frontiersin.org

Interactive Data Table: Biomagnification Factors of Related Linear Siloxanes

| Compound Name | Abbreviation | Organism | Lipid-Normalized BMF (kg-lipid/kg-lipid) |

| Octamethyltrisiloxane | L3 | Rainbow Trout (Oncorhynchus mykiss) | 0.24 nih.govresearchgate.net |

| Decamethyltetrasiloxane | L4 | Rainbow Trout (Oncorhynchus mykiss) | 0.24 nih.govresearchgate.net |

| Dodecamethylpentasiloxane | L5 | Rainbow Trout (Oncorhynchus mykiss) | 0.62 nih.govresearchgate.net |

| Linear Octosiloxane | L8 | Guppy (Poecilia reticulata) | 0.16 gesamp.org |

Dietary Bioaccumulation Pathways in Food Webs

Research into the dietary bioaccumulation of this compound in complex food webs is not available. Studies on related compounds suggest that uptake from the diet is a relevant exposure pathway for fish. For L3, L4, and L5 in rainbow trout, dietary uptake efficiencies were found to be 15%, 8.6%, and 15%, respectively. nih.govresearchgate.net The relatively low efficiencies for L3 and L4, when compared to nonmetabolizable reference chemicals, suggest that significant intestinal biotransformation may occur, which can reduce the potential for bioaccumulation. nih.gov A study on crucian carp (B13450389) observed that the distribution of major linear siloxanes (L7–L14) was higher in gills and gonads compared to other tissues, indicating transportability to fish tissues following uptake. nih.gov

Mechanistic Toxicology Investigations

Mechanistic toxicology aims to understand how a chemical substance causes adverse effects at the molecular, cellular, and organ levels. There are currently no published studies on the mechanistic toxicology of this compound. Therefore, the specific biochemical pathways or molecular initiating events through which this compound might exert toxicity, if any, remain unknown.

Oxidative Stress Induction Pathways

There is no available research investigating the potential of this compound to induce oxidative stress. Oxidative stress is a state of imbalance between the production of reactive oxygen species (ROS) and the ability of an organism's antioxidant defense systems to detoxify these reactive intermediates. mdpi.com

Pathways often investigated in toxicological studies include the enzymatic and non-enzymatic antioxidant responses. Key enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and peroxidase (POD) form the first line of defense against ROS. Non-enzymatic antioxidants include molecules like glutathione (B108866) (GSH). mdpi.com

For context, studies on other siloxane compounds, such as the cyclic siloxane Dodecamethylcyclohexasiloxane (B120686) (D6), have been conducted. For example, research on crayfish exposed to D6 showed alterations in the activity of SOD, CAT, and POD, as well as changes in the content of malondialdehyde (MDA), an indicator of lipid peroxidation. mdpi.comresearchgate.net Such specific research pathways have not been applied to this compound.

Molecular Mechanisms of Cellular Damage

No studies have been published detailing the molecular mechanisms of cellular damage potentially caused by this compound. General mechanisms of chemically-induced cellular damage often involve:

DNA damage: Chemicals can cause damage to DNA through mechanisms like the formation of DNA adducts or the induction of double-strand breaks, which can lead to mutations if not properly repaired. nih.gov

Protein modification: Reactive chemical species can alter the structure and function of essential proteins through oxidation or other modifications.

Lipid peroxidation: This process involves the oxidative degradation of lipids in cell membranes, leading to a loss of membrane integrity and fluidity, which can culminate in cell death. mdpi.com The presence of MDA is a common biomarker for lipid peroxidation. mdpi.comresearchgate.net

While these are fundamental mechanisms in toxicology, their relevance to this compound has not been experimentally determined.

Neurotoxicological Mechanisms

Specific neurotoxicological studies on this compound are absent from the scientific literature. Broader research principles, such as those applied to organophosphates, involve assessing a chemical's ability to interfere with nervous system functions, often by inhibiting enzymes like acetylcholinesterase. There is no evidence to suggest that siloxanes share this mechanism of action.

Assessments of other short-chain linear siloxanes (L2 and L3) have considered potential liver effects and acute neurotoxicity, but only at high doses. nih.gov These findings are part of a safety evaluation for specific applications and cannot be directly applied to this compound without dedicated research.

Risk Assessment Methodologies for this compound in the Environment

A specific environmental risk assessment for this compound has not been published. Risk assessments for chemicals typically integrate data on environmental fate (persistence, degradation), bioaccumulation potential, and ecotoxicity to determine the potential for adverse effects on ecosystems. canada.casilicones.eu

Regulatory bodies in Canada have conducted risk-based assessments for groups of other linear siloxanes (L2, L4, L5) and concluded they pose a low risk to the environment and human health based on a weight-of-evidence approach. canada.casilicones.eu This methodology considers multiple lines of evidence rather than relying on a single data point, but this compound was not included in these specific assessments.

Table 1: Summary of Research Status for this compound

| Section | Topic | Research Status |

|---|---|---|

| 4.3.1 | Oxidative Stress Induction | No specific data available |

| 4.3.2 | Molecular Mechanisms of Cellular Damage | No specific data available |

| 4.3.3 | Neurotoxicological Mechanisms | No specific data available |

| 4.4 | Environmental Risk Assessment | No specific assessment published |

| 4.4.1 | Acceptable-by-Design QSARs | No specific models developed |

Development of Acceptable-by-Design QSARs for Predictive Ecotoxicology

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a substance with its biological activity or toxicity. nih.gov These in silico methods are crucial for predictive toxicology, especially for filling data gaps for chemicals that lack experimental data, thereby reducing the need for animal testing. nih.gov

The concept of "Acceptable-by-Design" or "Regulatory-by-Design" QSARs involves developing models that are transparent, validated, and fit for a specific regulatory purpose. This includes clearly defining the model's applicability domain—the chemical space in which it can make reliable predictions.

No QSAR models specifically designed for or validated with this compound were identified in the literature. The development of such models for linear siloxanes would be a viable approach to predict their potential ecotoxicity and support future risk assessments. General principles for developing MOA (Mode of Action)-based QSAR models exist and could be applied to this class of compounds if sufficient training data were available. nih.gov

Table 2: List of Mentioned Chemical Compounds

| Compound Name | Abbreviation / Synonym | CAS Number |

|---|---|---|

| This compound | - | 556-70-7 |

| Dodecamethylcyclohexasiloxane | D6 | 540-97-6 |

| Hexamethyldisiloxane (B120664) | L2 | 107-46-0 |

| Octamethyltrisiloxane | L3 | 107-51-7 |

| Decamethyltetrasiloxane | L4 | 141-62-8 |

| Dodecamethylpentasiloxane | L5 | 141-63-9 |

| Tetradecamethylhexasiloxane | L6 | 107-52-8 |

| Superoxide Dismutase | SOD | - |

| Catalase | CAT | - |

| Peroxidase | POD | - |

| Glutathione | GSH | 70-18-8 |

Advanced Synthesis and Rearrangement Mechanisms Research of Docosamethyldecasiloxane

Catalytic Rearrangement Reactions

Catalytic rearrangement, or equilibration, is a cornerstone of siloxane chemistry, allowing for the redistribution of siloxane bonds. This process is crucial for modifying the molecular weight distribution of polysiloxanes and for the synthesis of specific linear and cyclic species from various starting materials. The reaction proceeds by the continuous cleavage and reformation of the silicon-oxygen (Si-O-Si) backbone until a thermodynamic equilibrium is reached. google.com

The acid-catalyzed rearrangement of linear siloxanes is a dynamic process that establishes an equilibrium between linear chains and cyclic species. google.com Strong protonic acids, such as sulfuric acid or trifluoromethanesulfonic acid, are commonly employed as catalysts. mdpi.comgelest.com The generally accepted mechanism involves the protonation of a siloxane oxygen atom, making the adjacent silicon atom more electrophilic and susceptible to nucleophilic attack. mdpi.com This attack can be intramolecular, leading to the formation of cyclic siloxanes ("back-biting"), or intermolecular, leading to the cleavage and recombination of linear chains. nih.gov

The key steps in the acid-catalyzed mechanism are:

Initiation: A strong acid protonates a siloxane oxygen atom, forming a reactive intermediate. mdpi.com

Propagation: The protonated species undergoes nucleophilic attack by another siloxane oxygen, leading to the scission of the original Si-O bond and the formation of a new one. This results in the constant scrambling of siloxane units.

Equilibration: The reaction proceeds until a thermodynamic equilibrium is established, resulting in a mixture of linear and cyclic siloxanes of various sizes. acs.org The position of this equilibrium is typically driven by entropy rather than enthalpy. mdpi.com

This process can be manipulated to favor the formation of desired products. For instance, by continuously removing volatile cyclosiloxanes from the reaction mixture under vacuum, the equilibrium can be shifted to favor the generation of more cyclic products. google.com

The choice of catalyst and its properties have a profound impact on the selectivity and efficiency of siloxane rearrangement reactions. Different types of catalysts can favor the formation of linear polymers over cyclic byproducts, or vice versa.

Homoconjugated acids have been investigated as a class of catalysts that show high selectivity for silanol polycondensation over the "back-biting" mechanism that forms cyclosiloxane byproducts. nih.gov These catalysts are proposed to selectively activate terminal silanol groups for condensation while being less effective at activating the siloxane backbone, thereby minimizing the formation of cyclic species like octamethylcyclotetrasiloxane (B44751) (D4). nih.gov

The table below summarizes the characteristics of different acid catalyst types used in siloxane rearrangements.

| Catalyst Type | Examples | Operating Conditions | Selectivity Characteristics |

| Homogeneous Protonic Acids | Sulfuric Acid, Trifluoromethanesulfonic Acid | Low temperature (Room Temp - 100°C) | Efficient for both polymerization and equilibration; can produce a mixture of linear and cyclic products. mdpi.comgelest.com |

| Heterogeneous/Solid Acids | Acid-treated Clays, Zeolites, Ion Exchange Resins | Higher temperatures (>150°C), often under vacuum | Can be used to drive equilibrium towards volatile cyclics; allows for easier catalyst removal. google.commdpi.com |

| Homoconjugated Acids | Trifluoroacetic acid-guanidinium complexes | Moderate temperatures (~110°C) | High selectivity for linear polymer formation by favoring silanol condensation over cyclization ("back-biting"). nih.gov |

Synthetic Pathways and Methodologies for Linear Decasiloxanes

The formation of the Si-O-Si linkage, the fundamental unit of the siloxane backbone, is typically achieved through nucleophilic displacement reactions at the silicon center. A common and foundational method is the hydrolysis of organochlorosilanes. For example, the hydrolysis of dimethyldichlorosilane initially produces dimethylsilanediol (B41321), which then rapidly condenses to form a mixture of cyclic and linear polydimethylsiloxanes.

A more controlled approach involves the reaction between a chlorosilane and a silanol or a metal silanolate. This reaction proceeds via an Sₙ2-type mechanism, where the oxygen nucleophile attacks the silicon atom, displacing a chloride leaving group. mdpi.com This method is fundamental for the stepwise construction of specific siloxane oligomers. acs.org For instance, reacting a shorter siloxane chain terminated with a silanol group with a chlorosilane can extend the chain length in a controlled manner.

Achieving a specific chain length like docosamethyldecasiloxane requires precise control over the oligomerization or polymerization process. Two primary strategies are employed:

Equilibration with End-Capping Agents: In this method, a mixture of cyclic siloxanes (like D4) and a calculated amount of an end-capping agent, such as hexamethyldisiloxane (B120664) (MDM), is subjected to catalytic equilibration. gelest.comhopemaxchem.com The end-capping agent acts as a chain terminator, and the ratio of the cyclic monomer to the end-capper determines the average degree of polymerization and thus the final chain length of the linear oligomers.

Living Anionic Ring-Opening Polymerization (AROP): This technique offers more precise control over molecular weight and results in a narrow molecular weight distribution. The AROP of a strained cyclic monomer, such as hexamethylcyclotrisiloxane (D3), initiated by an organolithium reagent (e.g., BuLi) in a polar aprotic solvent, proceeds in a "living" manner. gelest.com In this process, initiation is fast, and there are no chain termination or transfer steps. The degree of polymerization is directly controlled by the molar ratio of the monomer to the initiator. gelest.com By carefully controlling this ratio, linear siloxanes of a specific length can be synthesized with high precision.

The following table illustrates the relationship between the monomer-to-initiator ratio and the resulting polymer chain length in a living AROP system.

| Monomer | Initiator | Monomer : Initiator Ratio | Theoretical Degree of Polymerization (DP) | Resulting Structure |

| Hexamethylcyclotrisiloxane (D3) | n-Butyllithium (n-BuLi) | 3 : 1 | 9 | Nonasiloxane |

| Hexamethylcyclotrisiloxane (D3) | n-Butyllithium (n-BuLi) | 10 : 3 (approx 3.33 : 1) | 10 | Decasiloxane |

| Hexamethylcyclotrisiloxane (D3) | n-Butyllithium (n-BuLi) | 5 : 1 | 15 | Pentadecasiloxane |

Investigation of Polymerization Mechanisms and Kinetics (Relevant to related siloxane chemistry)

The synthesis of polysiloxanes is predominantly achieved through the ring-opening polymerization (ROP) of cyclic siloxane monomers. The kinetics and mechanisms of these reactions are influenced by factors such as the monomer's ring strain, the type of catalyst, temperature, and the presence of any initiators or impurities like water. mdpi.comnih.gov

The polymerization of octamethylcyclotetrasiloxane (D4), a common precursor, is primarily driven by entropy, as the ring itself has little strain. In contrast, the polymerization of the more strained hexamethylcyclotrisiloxane (D3) is driven by the release of ring strain and proceeds much more rapidly than D4. gelest.com

Cationic ROP: Initiated by strong acids, the polymerization proceeds through the cleavage of a Si-O bond to form a silyl ester, which then acts as the propagating species. mdpi.com The kinetics can be complex, as the catalyst can also attack the backbone of the growing polymer chain, leading to the same equilibration process described earlier.

Anionic ROP: This is often the preferred method for producing high molecular weight linear polymers with good control. It is initiated by strong bases like hydroxides of alkali metals (e.g., KOH) or organolithium compounds. nih.gov The active centers are typically silanolate anions. The reaction rate is influenced by the nature of the counter-ion (e.g., K⁺, Li⁺), with larger, less-coordinating cations generally leading to faster polymerization rates. The kinetics of anionic polymerization of D4 with a potassium silanolate catalyst, for example, is typically first order with respect to both the monomer and the catalyst concentration.

Understanding these polymerization kinetics is essential for controlling the synthesis of siloxane polymers, allowing for the tailoring of molecular weight and structure for specific applications. nih.gov

Radical-Catalyzed Polymerization Approaches

The synthesis of linear polysiloxanes such as this compound can theoretically be approached through radical-catalyzed polymerization, although specific research on this particular oligomer is not extensively documented. The general principles of radical polymerization of siloxanes involve the use of initiators that generate free radicals, which then propagate through the siloxane monomers.

In the context of short-chain siloxanes, chain transfer constants are a critical factor. Studies on the radical polymerization of methyl methacrylate in the presence of various methylsiloxanes have shown very low chain transfer constants (Cs) in the range of 10⁻⁵ to 10⁻⁶ semanticscholar.org. This indicates that the growing polymer chain is less likely to terminate by abstracting an atom from the siloxane, which is a favorable characteristic for achieving controlled polymerization.

The mechanism for radical cross-linking of polysiloxanes generally involves the formation of radicals on the polymer backbone, which can then lead to chain growth or cross-linking nih.gov. For a linear oligomer like this compound, a controlled radical polymerization process would aim to add monomer units sequentially without inducing significant cross-linking.

Table 1: Illustrative Data for Radical-Catalyzed Polymerization of a Model Linear Siloxane

| Initiator | Monomer Conversion (%) | Molecular Weight ( g/mol ) | Polydispersity Index (PDI) |

| Benzoyl Peroxide | 85 | 780 | 1.4 |

| AIBN | 92 | 810 | 1.3 |

Radiation-Initiated Polymerization Studies

Radiation-initiated polymerization offers an alternative route for the synthesis and modification of polysiloxanes. High-energy radiation, such as gamma rays, can initiate polymerization by creating reactive species within the monomer or polymer system ichtj.waw.pliaea.orgnih.gov. The aging of siloxane polymers can be accelerated by exposure to ionizing radiation, which can lead to both chain scission and cross-linking core.ac.uknasa.gov.

Research on the γ-ray-initiated polymerization of itaconic anhydride has demonstrated that polymerization can occur in the solid state dss.go.th. While this study does not directly involve siloxanes, it highlights the potential of radiation to induce polymerization in various monomer systems. The mechanism of radiation-induced polymerization can proceed via free-radical or ionic pathways, depending on the reaction conditions and the nature of the monomer nih.gov.

For linear siloxanes, radiation can induce rearrangement reactions. A study on the rearrangement of Hexadecamethylheptasiloxane and this compound was conducted using a sulfuric acid-treated Fuller's earth catalyst, which, while not radiation-initiated, demonstrates the susceptibility of these molecules to rearrangement dss.go.th. It is plausible that high-energy radiation could also initiate such rearrangements through the formation of reactive intermediates.

Table 2: Rearrangement of this compound (MODgM) Catalyzed by Sulfuric Acid-Treated Fuller's Earth at 25°C

| Reaction Time (minutes) | Weight % MODgM | Weight % of Formed Species |

| 0 | 99.8 | 0.2 |

| 10 | 85.2 | 14.8 |

| 30 | 65.7 | 34.3 |

| 60 | 48.9 | 51.1 |

| 120 | 29.5 | 70.5 |

Source: Adapted from the Journal of Polymer Science Part A-1 Polymer Chemistry 1967, Volume 5, No. 4. dss.go.th

This data illustrates the progressive rearrangement of this compound over time in the presence of an acid catalyst, leading to the formation of other siloxane species. While this specific study did not employ radiation, it provides valuable insight into the potential rearrangement pathways that could be initiated by high-energy sources.

Advanced Characterization Methodologies in Docosamethyldecasiloxane Research

Chromatographic Separation Techniques

Chromatography is a fundamental technique for the separation of components within a mixture, making it an essential tool for the analysis of Docosamethyldecasiloxane. Both gas and liquid chromatography offer distinct advantages depending on the analytical objective.

Gas chromatography (GC) is a powerful and widely utilized technique for assessing the purity of volatile and thermally stable compounds like this compound. birchbiotech.com The principle of GC relies on the differential partitioning of analytes between a gaseous mobile phase and a stationary phase within a column. birchbiotech.com This separation allows for the quantification of the main compound and the detection of any impurities. birchbiotech.comlibretexts.org

In a typical GC analysis of this compound, the sample is vaporized and carried by an inert gas through a capillary column. The retention time, the time it takes for the compound to travel through the column to the detector, is a characteristic feature used for identification when compared against a known standard. monadlabtech.com The purity is determined by comparing the peak area of this compound to the total area of all peaks in the chromatogram. birchbiotech.com

Table 1: Illustrative Gas Chromatography Data for Purity Assessment of a this compound Sample

| Peak No. | Retention Time (min) | Peak Area | % Area | Identification |

|---|---|---|---|---|

| 1 | 12.5 | 15000 | 1.5 | Impurity (e.g., Octamethylcyclotetrasiloxane) |

| 2 | 15.2 | 970000 | 97.0 | This compound |

This table represents a hypothetical GC analysis. Actual retention times and peak areas would vary based on the specific instrument and conditions.

While GC is ideal for volatile compounds, liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC), is better suited for the analysis of non-volatile or thermally sensitive compounds and complex mixtures. longdom.orgnih.gov In the context of this compound, LC can be employed to analyze its presence in formulations or environmental samples where the matrix is complex. longdom.orgnih.gov

The separation in LC is based on the distribution of the analyte between a liquid mobile phase and a solid stationary phase. longdom.org Different LC modes, such as reversed-phase or normal-phase, can be utilized depending on the polarity of this compound and the other components in the mixture. nih.gov

Research Findings: Studies on the analysis of polysorbates, which are complex mixtures, have demonstrated the utility of HPLC in separating and quantifying different components. nih.gov Similar approaches can be applied to analyze formulations containing this compound, allowing for the separation of the active ingredient from excipients and degradation products.

High-Resolution Mass Spectrometric Techniques

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. When coupled with chromatographic separation, it provides a high degree of specificity and sensitivity for the identification and quantification of compounds.

The combination of gas chromatography with mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile compounds like siloxanes. chromatographyonline.comnih.gov GC separates the components of a mixture, and the mass spectrometer provides detailed structural information for each component. clariant.com

For this compound, GC-MS analysis would involve the generation of a mass spectrum, which is a fingerprint of the molecule. The fragmentation pattern observed in the mass spectrum provides clues to the molecule's structure. chromatographyonline.com For quantification, specific ions characteristic of this compound can be monitored, a technique known as selected ion monitoring (SIM), which offers enhanced sensitivity.

Table 2: Characteristic Mass Fragments for Siloxanes in GC-MS

| m/z | Ion Fragment | Significance |

|---|---|---|

| 73 | [(CH₃)₃Si]⁺ | Common fragment in many siloxanes |

| 147 | [((CH₃)₂)SiO)₂H]⁺ | Characteristic of siloxane backbone |

| 221 | [((CH₃)₂)SiO)₃H]⁺ | Characteristic of siloxane backbone |

This table provides examples of common fragment ions observed for siloxanes. The actual mass spectrum of this compound would show a specific pattern of these and other fragments.

Time-of-Flight Mass Spectrometry (TOF-MS) is a high-resolution mass analysis technique that measures the time it takes for an ion to travel a fixed distance. chromatographyonline.com This technique is particularly valuable for untargeted screening, where the goal is to identify a wide range of compounds in a sample without a preconceived list of targets. gcms.cz

When coupled with GC (GC-TOF-MS), it allows for the rapid acquisition of full-scan mass spectra with high mass accuracy, which aids in the identification of unknown compounds, including various siloxanes that may be present as impurities or contaminants. gcms.cz The high spectral acquisition rate of TOF-MS is also beneficial for analyzing complex chromatograms with many co-eluting peaks. gcms.cz

Research Findings: In the analysis of silicone oils, GCxGC-TOFMS has been shown to resolve and identify a significantly larger number of compounds compared to one-dimensional GC-MS, demonstrating the power of high-resolution TOF-MS in untargeted analysis. gcms.cz

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) combines the separation power of LC with the high-resolution and accurate mass measurement capabilities of a QTOF mass spectrometer. nih.govsemanticscholar.org This technique is ideal for the analysis of complex mixtures and for the identification of unknown compounds. nih.govnih.gov

For this compound research, LC-QTOF-MS could be used to analyze its metabolites in biological samples or to identify degradation products in stability studies. The instrument provides accurate mass measurements, which can be used to determine the elemental composition of an unknown compound, and tandem mass spectrometry (MS/MS) capabilities, which provide structural information through fragmentation analysis. nih.gov

Table 3: Hypothetical LC-QTOF-MS Data for a this compound Metabolite

| Retention Time (min) | Accurate Mass (m/z) | Proposed Formula | MS/MS Fragments (m/z) | Identification |

|---|

This table is an illustrative example of the type of data obtained from an LC-QTOF-MS experiment. The accurate mass and MS/MS fragments are crucial for the confident identification of unknown compounds.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Trace Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful analytical technique renowned for its high sensitivity and selectivity, making it exceptionally well-suited for the trace analysis of chemical compounds in complex matrices. ut.eenih.gov The methodology involves a two-stage process. Initially, the sample is introduced into a liquid chromatograph, where the components of the mixture are separated based on their physicochemical properties as they interact with the stationary phase of the chromatography column and the mobile phase solvent. nih.gov This separation is crucial as it isolates the analyte of interest, such as this compound, from interfering matrix components, which can otherwise suppress or enhance the ionization process and compromise analytical accuracy. nih.govlittlemsandsailing.com

Following chromatographic separation, the analyte is introduced into the mass spectrometer. Tandem mass spectrometry (MS/MS) utilizes two mass analyzers in series, often with a fragmentation step in between. nih.gov The first mass analyzer selects the specific parent ion of the target compound. This isolated ion is then fragmented in a collision cell, and the resulting product ions are analyzed by the second mass analyzer. This process, known as multiple reaction monitoring (MRM), provides a highly specific analytical signal, significantly reducing background noise and enhancing detection limits. littlemsandsailing.com The strength of LC-MS/MS lies in this high analytic selectivity, which allows for the accurate quantification of compounds at very low concentrations, often in the parts-per-trillion range. ut.eenih.gov While specific applications for this compound are not extensively detailed in the literature, the principles of LC-MS/MS make it an ideal candidate for developing robust methods for its trace quantification in environmental, biological, or industrial samples.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) Coupled Techniques

For elemental-specific analysis of organosilicon compounds like this compound, Inductively Coupled Plasma Mass Spectrometry (ICP-MS) offers unparalleled sensitivity. shimadzu.com ICP-MS is an elemental analysis technique capable of detecting most elements at parts-per-trillion (ppt) levels. shimadzu.com The technique uses an extremely high-temperature argon plasma (6,000 to 10,000 K) to ionize the elements within a sample. shimadzu.com A mass spectrometer then separates these ions based on their mass-to-charge ratio, allowing for both qualitative and quantitative analysis. shimadzu.com

When analyzing complex mixtures of volatile silicon compounds, ICP-MS is often coupled with a separation technique, most commonly gas chromatography (GC). The resulting hyphenated technique, GC-ICP-MS, combines the separation power of GC with the highly sensitive, element-specific detection of ICP-MS. researchgate.netaccesswater.orgresearchgate.net In this setup, the GC separates different siloxane species (e.g., linear and cyclic) before they are introduced to the plasma for silicon-specific detection. researchgate.net This approach provides significant advantages, including:

High Sensitivity: GC-ICP-MS achieves very low limits of detection (LOD) and quantification (LOQ) for siloxanes, with LOQs reported in the range of 8 to 60 μg kg⁻¹. researchgate.netrsc.org

Reduced Matrix Effects: Compared to other detectors, ICP-MS is less susceptible to interference from the sample matrix, leading to more accurate and reliable quantification. researchgate.net

Speciation Analysis: The technique allows for the identification and quantification of individual silicon-containing compounds within a sample, rather than just the total silicon concentration. accesswater.orgresearchgate.netrsc.org

Research has demonstrated the successful application of GC-ICP-MS for the speciation of siloxanes in challenging matrices such as biogas and light petroleum products. researchgate.netrsc.org These studies confirm the accuracy and reliability of the technique for the quantitative analysis of volatile organosilicon compounds.

| Analytical Parameter | Reported Value/Finding | Technique | Reference |

|---|---|---|---|

| Limit of Quantification (LOQ) | 8 to 60 μg kg⁻¹ | GC-ICP-MS/MS | rsc.org |

| Linearity (Correlation Coefficient) | Up to 0.999 | GC-ICP-MS/MS | rsc.org |

| Matrix Effects | Lower matrix effects compared to GC-FID | GC-ICP-MS | researchgate.net |

| Response | Universal response found irrespective of silicon chemical form | GC-ICP-MS/MS | rsc.org |

Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D) for Molecular Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous confirmation of the molecular structure of this compound. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments provides a complete picture of the molecule's atomic connectivity and environment.

¹H NMR: The ¹H NMR spectrum of this compound is expected to be relatively simple. It would feature a prominent signal corresponding to the protons of the methyl (CH₃) groups attached to the silicon atoms. Due to the high symmetry and similar chemical environments along the siloxane chain, these signals would likely appear as a sharp singlet or a set of closely spaced singlets near 0.05-0.2 ppm, a characteristic region for Si-CH₃ protons. researchgate.net

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton. A signal corresponding to the methyl carbons would be observed, typically in the range of 1-3 ppm.

²⁹Si NMR: Although not explicitly listed, ²⁹Si NMR is a powerful, specific technique for analyzing siloxanes. nih.govresearchgate.net It can differentiate between the terminal silicon atoms (M units: (CH₃)₃SiO₁/₂) and the internal silicon atoms of the chain (D units: (CH₃)₂SiO₂/₂), which would have distinct chemical shifts, providing definitive confirmation of the linear decasiloxane structure.

2D NMR: Two-dimensional techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are used to establish correlations between different nuclei. An HSQC experiment would correlate the ¹H signals of the methyl groups directly to their attached ¹³C atoms. An HMBC experiment could show longer-range correlations, for instance, between the methyl protons and the silicon atoms, further cementing the structural assignment. nih.govmdpi.com

| Nucleus | Expected Chemical Shift (ppm) | Structural Information |

|---|---|---|

| ¹H (in Si-CH₃) | ~0.05 - 0.2 | Confirms presence of methyl protons attached to silicon. |

| ¹³C (in Si-CH₃) | ~1 - 3 | Confirms presence of methyl carbons. |

| ²⁹Si (M units) | Characteristic shift for terminal units | Identifies terminal (CH₃)₃SiO₁/₂ groups. |

| ²⁹Si (D units) | Characteristic shift for internal units | Identifies internal (CH₃)₂SiO₂/₂ groups. |

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.gov The FTIR spectrum of this compound would be dominated by characteristic vibrations of the siloxane backbone and the methyl substituents. Analysis of plasma-polymerized films from simpler siloxanes like hexamethyldisiloxane (B120664) (HMDSO) reveals the key vibrational bands that define this class of compounds. semanticscholar.orgresearchgate.net The expected major absorption bands for this compound would confirm its molecular structure by identifying its constituent chemical bonds. nih.gov

Key characteristic peaks include:

Si-O-Si Asymmetric Stretch: A very strong and broad absorption band typically located between 1000 and 1100 cm⁻¹. This is the most prominent feature in the spectrum of a polysiloxane and is definitive for the siloxane backbone.

Si-CH₃ Rocking and Bending: A sharp peak around 800 cm⁻¹ is characteristic of the Si-(CH₃)ₓ rocking vibration. Another distinct band is the symmetric bending (umbrella mode) of the methyl group attached to silicon, appearing around 1260 cm⁻¹.

C-H Stretching: The C-H stretching vibrations within the methyl groups typically appear in the region of 2960-2900 cm⁻¹.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C-H Stretch (in CH₃) | 2960 - 2900 | Medium-Strong |

| Si-CH₃ Symmetric Bend | ~1260 | Strong, Sharp |

| Si-O-Si Asymmetric Stretch | 1100 - 1000 | Very Strong, Broad |

| Si-CH₃ Rock | ~800 | Strong, Sharp |

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy is a light-scattering technique that provides detailed information about a molecule's vibrational modes, offering a complementary "fingerprint" to FTIR spectroscopy. While FTIR measures absorption of infrared light, Raman measures the inelastic scattering of monochromatic light. For molecules with a center of symmetry, vibrational modes that are strong in Raman spectra are often weak or absent in FTIR, and vice-versa.

For this compound, the Raman spectrum would provide key structural information. The symmetric stretch of the Si-O-Si backbone, which is weak in the infrared spectrum, gives rise to a strong band in the Raman spectrum, typically around 490-520 cm⁻¹. Other prominent bands would include the Si-C stretching vibrations and various deformation modes of the methyl groups. researchgate.netresearchgate.net The combination of FTIR and Raman data provides a more complete vibrational analysis, allowing for confident identification and structural characterization of the siloxane compound.

Microscopic and Surface Analysis Techniques

Advanced microscopic and surface analysis techniques are crucial for characterizing materials and surfaces where siloxanes like this compound are present, for instance, as coatings, lubricants, or contaminants.

Scanning Electron Microscopy (SEM): SEM is used to investigate the surface morphology of materials. In the context of siloxane research, SEM can visualize the structure of composite materials containing siloxane polymers or analyze the surface texture of a substrate coated with a siloxane film. nih.govoup.com It provides high-resolution images that reveal details about surface topography and composition distribution.

Atomic Force Microscopy (AFM): AFM is a very-high-resolution type of scanning probe microscopy that can provide a three-dimensional surface profile at the nanometer scale. researchgate.net It is used to quantitatively characterize the micromorphology and surface roughness of siloxane-based materials, such as siloxane-hydrogel contact lenses. researchgate.net Techniques like Peakforce Tapping AFM can also provide information on local mechanical properties, which is valuable for understanding the behavior of siloxane polymers in complex materials. oup.com

X-Ray Photoelectron Spectroscopy (XPS): Also known as Electron Spectroscopy for Chemical Analysis (ESCA), XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, and chemical state of the elements within a material. XPS is used to demonstrate the successful grafting of siloxanes onto surfaces by detecting the characteristic Si, O, and C core-level signals and analyzing their chemical shifts. nih.gov

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS): ToF-SIMS is an extremely surface-sensitive analytical method used to image and analyze the composition of surfaces and thin films. It offers significantly higher sensitivity for detecting polysiloxanes than techniques like FTIR, with detection limits in the ppm range. tascon.eu ToF-SIMS can not only detect minute quantities of siloxane contamination but can also differentiate between different types of polysiloxanes and map their lateral distribution on a surface. tascon.eu

| Technique | Information Obtained | Application in Siloxane Research |

|---|---|---|

| Scanning Electron Microscopy (SEM) | High-resolution surface morphology and topography | Visualizing siloxane-based composites and coatings. nih.govoup.com |

| Atomic Force Microscopy (AFM) | 3D surface profile, quantitative roughness, local mechanical properties | Characterizing surface texture of siloxane materials at the nanoscale. oup.comresearchgate.net |

| X-Ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical state at the surface | Confirming the presence and bonding of siloxanes on functionalized surfaces. nih.gov |

| Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) | Trace elemental and molecular surface composition, chemical mapping | Detecting and identifying trace siloxane contamination with high sensitivity. tascon.eu |

Scanning Electron Microscopy (SEM) for Morphological Features

Scanning Electron Microscopy (SEM) is a powerful analytical tool used to produce high-resolution, three-dimensional images of a sample's surface. In the context of this compound research, SEM is employed to study its morphological characteristics, such as particle size, shape, and surface texture. epa.govresearchgate.net The technique utilizes a focused beam of electrons to scan the sample, which generates signals that provide information about the surface's topography and composition. epa.gov

SEM analysis can reveal whether this compound appears as a dense or lamellar morphology, and it can identify structural changes that may occur after processes like extraction. eurofinsus.com For instance, the analysis of related organosilicon compounds has demonstrated SEM's capacity to image features on a nanometer scale. While SEM is a common imaging technique, obtaining optimal magnification and voltage is crucial, as organosilicon molecules can be sensitive to the electron beam. The insights gained from SEM are valuable for understanding how the compound's physical form relates to its application and environmental interaction. researchgate.net

Table 1: Application of SEM in this compound Analysis

| Parameter Analyzed | Information Obtained | Relevance to Research |

|---|---|---|

| Particle Size & Shape | Provides qualitative and quantitative data on the dimensions and form of this compound particles. | Correlates physical form with properties like dissolution behavior and bioavailability. researchgate.net |

| Surface Morphology | Reveals surface features such as texture (e.g., regular, irregular, flaky), porosity, and crystal form. researchgate.netnih.gov | Helps in understanding how the compound interacts with other materials and its environment. |

| Consistency & Aggregation | Assesses the uniformity of the powder and the tendency of particles to aggregate. | Informs on handling, processing, and formulation characteristics. |

| Elemental Composition | When coupled with Energy-Dispersive X-ray Spectroscopy (EDX), it can confirm the presence of silicon and other elements. epa.goveurofinsus.com | Verifies the chemical identity and purity of the sample being analyzed. |

Atomic Force Microscopy (AFM) for Surface Topography and Interfacial Properties

Atomic Force Microscopy (AFM) is a very-high-resolution scanning probe microscopy technique capable of imaging surfaces at the nanoscale. rsc.org It provides detailed three-dimensional topographical images and allows for the measurement of various surface properties. researchgate.net In the study of this compound, AFM is instrumental in characterizing surface roughness, and understanding its interfacial properties, such as adhesion and friction. nih.gov

The technique works by scanning a sharp tip at the end of a flexible cantilever across the sample surface. rsc.org Forces between the tip and the sample cause the cantilever to deflect, and this deflection is measured to create a topographical map. rsc.org AFM can be operated in different modes, such as contact or tapping mode, to analyze a wide range of materials from soft biological samples to harder polymers. rsc.orgsilicones.eu For siloxane-based materials, AFM has been used to measure nanomechanical properties like elastic modulus and to study the interactions between silane networks and polymers at interfaces. scispace.comfrontiersin.org This provides critical data on phenomena such as chain entanglement and intersegment bonding, which are key to the performance of siloxanes in composites and coatings. frontiersin.org

Table 2: AFM Parameters for Characterizing this compound Surfaces

| Parameter | Description | Significance in this compound Research |

|---|---|---|

| Average Roughness (Ra) | The arithmetic average of the absolute values of the surface height deviations measured from the mean plane. | Quantifies the overall texture of the surface, influencing properties like wettability and adhesion. almacgroup.com |

| Root Mean Square Roughness (Rq) | The root mean square average of height deviations taken from the mean data plane. | A statistically relevant measure of surface roughness, sensitive to large peaks and valleys. almacgroup.com |

| Maximum Peak Height (Rp) | The height of the highest peak in the defined area. | Indicates the maximum surface irregularity, which can be important for contact mechanics. almacgroup.com |

| Adhesion Force | The force required to pull the AFM tip away from the sample surface. | Measures the strength of interfacial interactions, relevant for applications in coatings and adhesives. frontiersin.org |

| Elastic Modulus | A measure of the material's stiffness or resistance to elastic deformation. | Characterizes the nanomechanical properties of this compound films or coatings. scispace.com |

Development of Innovative Analytical Methodologies for Environmental Samples

The widespread use of siloxanes necessitates the development of robust and sensitive analytical methods to monitor their presence and concentration in the environment.

Screening and Extraction Methodologies for Diverse Environmental Matrices (Water, Soil, Biota)

Detecting and quantifying this compound in complex environmental matrices like water, soil, and biota requires effective screening and extraction techniques. The goal is to isolate the target analyte from interfering substances while avoiding loss or contamination. Several methods have been developed for siloxanes, which are applicable to this compound.

For water samples, solid-phase microextraction (SPME) combined with gas chromatography-mass spectrometry (GC-MS) is a precise, fast, and selective method. This technique uses a coated fiber to extract analytes directly from the sample, minimizing solvent use. Membrane-assisted solvent extraction is another technique used for water analysis. For solid matrices such as sediment, soil, and biota, liquid-solid extraction is commonly employed. Other sampling techniques for volatile siloxanes include collection in Summa canisters, Tedlar bags, methanol-filled impingers, and on charcoal sorbent tubes. The choice of method depends on the specific matrix, the concentration of the analyte, and the required detection limits.

Table 3: Comparison of Extraction Methods for Siloxanes in Environmental Matrices

| Method | Applicable Matrix | Principle | Advantages | Limitations |

|---|---|---|---|---|

| Solid-Phase Microextraction (SPME) | Water | Adsorption of analytes onto a coated fiber. | Fast, simple, minimizes solvent use, good for trace analysis. | Fiber selection is critical; matrix effects can influence efficiency. |

| Liquid-Solid Extraction | Soil, Sediment, Biota, Biosolids | Extraction of analytes from a solid sample into a liquid solvent. | Effective for solid samples. | Requires larger volumes of organic solvents. |

| Adsorbent Tubes (e.g., charcoal) | Air/Biogas | Drawing gas through a tube packed with a solid sorbent to trap analytes. | Good for quantifying low concentrations. | Thermal desorption can be unreliable for some siloxanes. |

| Impingers (Methanol-filled) | Air/Biogas | Bubbling gas through a solvent to trap analytes. | Widely used and established method. | Requires solvent handling and can be less convenient for field sampling. |

Chemometric Approaches for Data Analysis and Method Validation

Environmental monitoring of compounds like this compound often generates large and complex datasets. Chemometrics, which involves the use of mathematical and statistical methods, is a powerful tool for analyzing this chemical data beyond simple univariate analysis. scispace.com These approaches can uncover hidden trends, identify sources of contamination, and describe the inter-relationships between different environmental factors. scispace.com